Cas no 4107-35-1 (Hydroxylamine, O-(4-methylphenyl)-, hydrochloride)
Hydroxylamine, O-(4-methylphenyl)-, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Hydroxylamine, O-(4-methylphenyl)-, hydrochloride
- SCHEMBL7227036
- o-(p-tolyl)hydroxylamine hydrochloride
- 4107-35-1
- SY282047
- MFCD22682704
-
- Inchi: 1S/C7H9NO.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,8H2,1H3;1H
- InChI Key: MUDUEUZSAGAOBK-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC(C)=CC=1)N
Computed Properties
- Exact Mass: 159.0450916Da
- Monoisotopic Mass: 159.0450916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
Hydroxylamine, O-(4-methylphenyl)-, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1195841-1g |
O-(p-Tolyl)hydroxylamine Hydrochloride |
4107-35-1 | 95% | 1g |
$1375 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1195841-1g |
O-(p-Tolyl)hydroxylamine Hydrochloride |
4107-35-1 | 95% | 1g |
$1375 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1195841-1g |
O-(p-Tolyl)hydroxylamine Hydrochloride |
4107-35-1 | 95% | 1g |
$1375 | 2025-02-21 |
Hydroxylamine, O-(4-methylphenyl)-, hydrochloride Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Hydroxylamine, O-(4-methylphenyl)-, hydrochloride
Research Brief on Hydroxylamine, O-(4-methylphenyl)-, hydrochloride (CAS: 4107-35-1): Recent Advances and Applications
Hydroxylamine, O-(4-methylphenyl)-, hydrochloride (CAS: 4107-35-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, also known as p-Tolylhydroxylamine hydrochloride, has been the subject of recent studies due to its potential applications in medicinal chemistry and drug development. The molecular structure, characterized by a hydroxylamine group attached to a 4-methylphenyl ring, makes it a versatile intermediate in organic synthesis and a candidate for further pharmacological exploration.
Recent research has focused on the synthesis and characterization of Hydroxylamine, O-(4-methylphenyl)-, hydrochloride, with an emphasis on optimizing its production for industrial and laboratory use. Studies have demonstrated that this compound can be synthesized through the reaction of p-toluidine with hydroxylamine under acidic conditions, followed by purification to yield the hydrochloride salt. Advances in synthetic methodologies have improved the yield and purity of the compound, making it more accessible for research and development purposes.
In the realm of medicinal chemistry, Hydroxylamine, O-(4-methylphenyl)-, hydrochloride has shown promise as a building block for the development of novel therapeutic agents. Its reactive hydroxylamine group allows for the formation of various derivatives, which can be tailored to target specific biological pathways. Recent studies have explored its potential as an inhibitor of certain enzymes involved in inflammatory and neurodegenerative diseases. Preliminary in vitro assays have indicated that derivatives of this compound exhibit moderate activity against key enzymatic targets, suggesting a need for further optimization and in vivo evaluation.
Another area of interest is the compound's role in chemical biology, where it has been utilized as a probe to study protein modifications and interactions. The hydroxylamine moiety can react with carbonyl groups in proteins, enabling researchers to investigate post-translational modifications and protein-protein interactions. This application has been particularly valuable in understanding the mechanisms underlying diseases such as cancer and diabetes, where protein modifications play a critical role.
Despite its potential, challenges remain in the widespread application of Hydroxylamine, O-(4-methylphenyl)-, hydrochloride. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further research. Recent studies have begun to explore formulation strategies to enhance the compound's stability and bioavailability, including the development of prodrugs and nanoparticle-based delivery systems.
In conclusion, Hydroxylamine, O-(4-methylphenyl)-, hydrochloride (CAS: 4107-35-1) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and potential therapeutic agent underscores the importance of continued investigation. Future research should focus on optimizing its pharmacological properties and expanding its applications in drug discovery and development.
4107-35-1 (Hydroxylamine, O-(4-methylphenyl)-, hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)